2-(3-Ethylphenoxy)acetic acid CAS number and molecular formula.
2-(3-Ethylphenoxy)acetic acid CAS number and molecular formula.
An In-Depth Technical Guide to 2-(3-Ethylphenoxy)acetic Acid
Abstract: This document provides a comprehensive technical overview of 2-(3-Ethylphenoxy)acetic acid, a member of the phenoxyacetic acid class of organic compounds. Phenoxyacetic acid derivatives are significant scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This guide details the compound's fundamental properties, provides a validated synthesis protocol with mechanistic insights, outlines robust analytical methodologies for its characterization and quantification, and discusses its relevance within the field of drug development. The content is structured to serve researchers, chemists, and professionals in the pharmaceutical industry by combining theoretical principles with practical, field-proven applications.
Compound Identification and Physicochemical Properties
2-(3-Ethylphenoxy)acetic acid is an aromatic carboxylic acid characterized by an ethyl group at the meta-position of the phenoxy ring. These structural features dictate its solubility, reactivity, and potential biological interactions.
A summary of its key computed physicochemical properties is presented below, offering predictive insights into its behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 2.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Topological Polar Surface Area | 46.5 Ų | [5] |
| Exact Mass | 180.078644241 | [5] |
Synthesis Protocol: Williamson Ether Synthesis Approach
The synthesis of 2-(3-Ethylphenoxy)acetic acid is reliably achieved via the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry for forming ethers. This is followed by saponification to yield the target carboxylic acid. The rationale for this two-step approach is rooted in its high efficiency and the use of readily available starting materials. Using an alkyl haloacetate (e.g., ethyl bromoacetate) in the first step protects the carboxylic acid moiety, preventing it from interfering with the base-mediated ether formation.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-(3-Ethylphenoxy)acetate
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-ethylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), a mild base, to the solution.
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Causality: The base deprotonates the hydroxyl group of the 3-ethylphenol, forming a potent nucleophilic phenoxide ion. K₂CO₃ is chosen for its ease of handling and removal post-reaction compared to stronger, more hazardous bases.
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Alkylating Agent Addition: Add ethyl bromoacetate (1.2 eq.) to the mixture.
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Causality: Ethyl bromoacetate provides the two-carbon acetic acid backbone and a bromine atom, which serves as an excellent leaving group for the Sₙ2 reaction with the phenoxide.
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Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude ester can be purified by column chromatography or used directly in the next step.
Step 2: Saponification to 2-(3-Ethylphenoxy)acetic Acid
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Hydrolysis: Dissolve the crude ethyl 2-(3-ethylphenoxy)acetate from the previous step in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq.) solution.
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Reaction: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester to its corresponding carboxylate salt.
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Causality: Saponification is a base-catalyzed hydrolysis that is effectively irreversible, driving the reaction to completion.
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Acidification: Cool the reaction mixture in an ice bath and acidify by slowly adding a strong acid, such as 2M hydrochloric acid (HCl), until the pH is approximately 2.
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Causality: Acidification protonates the sodium 2-(3-ethylphenoxy)acetate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out.
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Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity 2-(3-Ethylphenoxy)acetic acid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis followed by saponification.
Analytical Methodologies
To ensure the identity, purity, and quality of synthesized 2-(3-Ethylphenoxy)acetic acid, a combination of chromatographic and spectroscopic techniques is essential.
Purity Assessment and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound and for quantifying it in various matrices.
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Method: Reversed-Phase HPLC (RP-HPLC).
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Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
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Causality: Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[6]
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Detection: UV detector at 210 nm or 254 nm.
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Validation: The method's accuracy and precision can be validated by analyzing a standard curve prepared from a certified reference material. The retention time provides qualitative identification, while the peak area allows for accurate quantification.
Structural Confirmation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural verification. The spectra would confirm the presence of the ethyl group, the substitution pattern on the aromatic ring, the methylene protons of the oxyacetic acid moiety, and the carboxylic acid proton.
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Mass Spectrometry (MS): MS analysis, often coupled with HPLC (LC-MS), confirms the molecular weight of the compound. The exact mass measurement should align with the calculated value of 180.0786.[5]
Analytical Workflow Diagramdot
Sources
- 1. jetir.org [jetir.org]
- 2. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]
- 3. 1878-51-9 Cas No. | 2-(3-Ethylphenoxy)acetic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. arctomsci.com [arctomsci.com]
- 5. echemi.com [echemi.com]
- 6. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
